2,3-dihydro-1H-indole-5-sulfonyl fluoride chemical structure and properties
2,3-dihydro-1H-indole-5-sulfonyl fluoride chemical structure and properties
This technical guide details the chemical structure, synthesis, and applications of 2,3-dihydro-1H-indole-5-sulfonyl fluoride (also known as Indoline-5-sulfonyl fluoride ).[1] This molecule represents a high-value "SuFExable" fragment, combining the privileged indoline scaffold commonly found in kinase inhibitors with the latent reactivity of a sulfonyl fluoride warhead.[1]
A SuFEx-Enabled Covalent Scaffold for Drug Discovery[1]
Part 1: Executive Summary
2,3-dihydro-1H-indole-5-sulfonyl fluoride is a bifunctional chemical probe and building block used in covalent drug discovery and chemical proteomics.[1] It features a Sulfur-Fluoride Exchange (SuFEx) handle at the 5-position of an indoline core.[1]
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, this sulfonyl fluoride derivative exhibits "latent electrophilicity." It remains stable in aqueous biological buffers but reacts selectively with specific protein side chains (Tyrosine, Serine, Lysine, Histidine) when positioned within a binding pocket. This makes it an ideal candidate for Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) .[1]
Part 2: Chemical Architecture & Properties
Structural Analysis
The molecule consists of a fused bicyclic system (benzene and pyrrolidine rings) with a sulfonyl fluoride group attached to the benzene ring.[1]
| Feature | Description | Function in Drug Design |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) | Mimics peptide turns; privileged structure for GPCR and Kinase binding.[1] |
| Warhead | Sulfonyl Fluoride (-SO₂F) | Electrophilic trap for SuFEx click chemistry; forms covalent bonds with nucleophiles.[1] |
| Secondary Amine | Indoline Nitrogen (N1) | Hydrogen bond donor/acceptor; vector for further functionalization (e.g., amide coupling). |
Physicochemical Properties (Calculated)
Note: Values are predicted based on structural analogues.
| Property | Value | Implication |
| Molecular Formula | C₈H₈FNO₂S | -- |
| Molecular Weight | 201.22 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Predicted) | ~1.6 - 1.8 | Good membrane permeability.[1] |
| PSA (Polar Surface Area) | ~55 Ų | Favorable for oral bioavailability.[1] |
| Stability | High (pH 4-8) | Resistant to hydrolysis compared to sulfonyl chlorides. |
Part 3: Synthetic Protocols
Caution: All reactions involving sulfonyl fluorides and hydrogen fluoride sources must be performed in a fume hood with appropriate PPE (gloves, goggles).
Synthesis Strategy
The synthesis requires protecting the reactive amine to prevent polymerization during the chlorosulfonation step, followed by a halide exchange.[1]
Step 1: N-Protection
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Reagents: Indoline, Acetic Anhydride, Pyridine.
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Product: 1-Acetylindoline.[1]
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Rationale: Deactivates the nitrogen lone pair to prevent side reactions.[1]
Step 2: Chlorosulfonation
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Reagents: 1-Acetylindoline, Chlorosulfonic acid (ClSO₃H).[1]
-
Conditions: 0°C to RT, 2-4 hours.
-
Product: 1-Acetylindoline-5-sulfonyl chloride.[1]
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Mechanism: Electrophilic aromatic substitution (SEAr).[1] The 5-position is electronically favored.[1]
Step 3: Fluorination (The SuFEx Step)
-
Reagents: Potassium Bifluoride (KHF₂) or KF, Acetonitrile/Water (1:1).[1]
-
Conditions: RT, 2-12 hours.
-
Product: 1-Acetylindoline-5-sulfonyl fluoride.[1]
-
Note: Sulfonyl fluorides are stable to water, allowing aqueous workup.
Step 4: Deprotection (Optional)
-
Reagents: HCl (aq) / Dioxane or mild basic hydrolysis.
-
Product: 2,3-dihydro-1H-indole-5-sulfonyl fluoride .[1]
-
Critical Control: Monitor carefully; the free amine can react with the sulfonyl fluoride intermolecularly at high concentrations or basic pH. Store as a salt (HCl) for maximum stability.
Visualization of Synthesis Pathway
Caption: Step-by-step synthetic route from Indoline to the target Sulfonyl Fluoride SuFEx probe.
Part 4: Mechanism of Action (The SuFEx Advantage)
Stability vs. Reactivity
Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and water), sulfonyl fluorides possess a unique stability profile due to the strength of the S-F bond and the low polarizability of fluorine.[1]
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In Solution: Inert to water and most nucleophiles at physiological pH.[1]
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In Protein Pockets: Reactivity is "unlocked" by the local microenvironment.[1] Hydrogen bonding to the sulfonyl oxygens or the fluoride leaving group activates the sulfur center for nucleophilic attack.[1]
Target Residues
The sulfonyl fluoride group reacts with nucleophilic side chains via Sulfur-Fluoride Exchange :
-
Tyrosine (Tyr-OH): Forms a Sulfonate ester (-SO₂-O-Tyr).[1]
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Lysine (Lys-NH₂): Forms a Sulfonamide (-SO₂-NH-Lys).[1]
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Serine (Ser-OH): Forms a Sulfonate ester (often requires catalytic triad assistance).[1]
-
Histidine (His-NH): Forms a Sulfonamide.[1]
Biological Activation Logic
Caption: Mechanism of SuFEx-mediated covalent protein modification.
Part 5: Applications in Drug Discovery[2][3]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "covalent fragment."[1] Researchers screen libraries of such fragments against a protein target.[1]
-
Workflow: Incubate protein with Indoline-5-SO₂F -> Digest protein -> Analyze via LC-MS/MS.[1]
-
Result: Identification of cryptic binding pockets where the indoline binds and the fluoride reacts.[1]
Chemical Probes (ABPP)
By attaching a reporter tag (e.g., biotin or an alkyne for click chemistry) to the indoline nitrogen, this scaffold becomes a probe to map the "reactive proteome."[1]
-
Protocol:
Part 6: Safety & Handling
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Hazard Identification: Sulfonyl fluorides are covalent modifiers.[1][2] Treat as potential sensitizers and irregular toxins.[1]
-
HF Generation: Hydrolysis (though slow) or reaction releases Fluoride ions (F⁻).[1] In acidic media, this can form trace HF.
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Storage: Store in a cool, dry place. The hydrochloride salt of the free amine is more stable than the free base.[1]
-
Disposal: Quench with aqueous NaOH (pH > 10) to force hydrolysis to the benign sulfonate before disposal.[1]
Part 7: References
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Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
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Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
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Narayanam, M. K., et al. (2020).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
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Enamine. "Aliphatic & Aromatic Sulfonyl Fluorides for SuFEx."[1] Enamine Building Blocks. Link
